2-[[2-[2-[diethyl-[(2-iodophenyl)methyl]azaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl-diethyl-[(2-iodophenyl)methyl]azanium;dibromide
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Overview
Description
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE) is a complex organic compound with the molecular formula C28H42Br2I2N4O2. It is known for its unique structure, which includes oxalylbis(iminoethylene) and diethyl(o-iodobenzyl) groups. This compound has various applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE) involves multiple steps. The primary synthetic route includes the reaction of oxalyl chloride with ethylenediamine to form oxalylbis(iminoethylene). This intermediate is then reacted with diethyl(o-iodobenzyl)amine in the presence of a brominating agent to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE) include other ammonium salts with different substituents. For example:
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(p-IODOBENZYL)-, DIBROMIDE): Similar structure but with a para-iodobenzyl group instead of ortho.
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(m-IODOBENZYL)-, DIBROMIDE): Similar structure but with a meta-iodobenzyl group.
The uniqueness of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE) lies in its specific ortho-iodobenzyl groups, which may confer distinct chemical and biological properties compared to its para- and meta- counterparts .
Properties
CAS No. |
106978-54-5 |
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Molecular Formula |
C28H42Br2I2N4O2 |
Molecular Weight |
880.3 g/mol |
IUPAC Name |
2-[[2-[2-[diethyl-[(2-iodophenyl)methyl]azaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl-diethyl-[(2-iodophenyl)methyl]azanium;dibromide |
InChI |
InChI=1S/C28H40I2N4O2.2BrH/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;;/h9-16H,5-8,17-22H2,1-4H3;2*1H |
InChI Key |
KSOXZNGVGGGTMP-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1I)CC2=CC=CC=C2I.[Br-].[Br-] |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1I)CC2=CC=CC=C2I.[Br-].[Br-] |
Synonyms |
(Oxalylbis(iminoethylene))bis(diethyl(o-iodobenzyl)ammonium bromide) |
Origin of Product |
United States |
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